molecular formula C8H13ClO3S B2410676 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride CAS No. 2138512-51-1

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride

Cat. No.: B2410676
CAS No.: 2138512-51-1
M. Wt: 224.7
InChI Key: LMYFRMWJZJMKLS-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is a chemical compound that has garnered significant interest in various fields of research. It is known for its unique bicyclic structure, which includes an oxygen atom within the ring, making it a versatile compound in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Uniqueness: 2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride is unique due to its combination of a bicyclic structure with an oxygen atom and a reactive sulfonyl chloride group. This makes it a versatile intermediate in various chemical reactions and applications .

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)5-12-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFRMWJZJMKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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